molecular formula C8H16ClNO B2433285 {hexahydro-2H-cyclopenta[b]furan-2-yl}methanamine hydrochloride CAS No. 2089255-70-7

{hexahydro-2H-cyclopenta[b]furan-2-yl}methanamine hydrochloride

Cat. No.: B2433285
CAS No.: 2089255-70-7
M. Wt: 177.67
InChI Key: KNHGAHURPIHNPK-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Molecular Formula

The compound is formally designated as (hexahydro-2H-cyclopenta[b]furan-2-yl)methanamine hydrochloride . Its molecular formula is C₈H₁₅NO·HCl , derived from the free base (C₈H₁₅NO) and hydrochloric acid (HCl). The free base structure consists of a hexahydro-2H-cyclopenta[b]furan core with a methanamine substituent at the 2-position.

Property Value Source
IUPAC Name (hexahydro-2H-cyclopenta[b]furan-2-yl)methanamine hydrochloride
Molecular Formula (Salt) C₈H₁₅NO·HCl
Molecular Weight (Salt) 177.67 g/mol
SMILES C1CC2CC(OC2C1)CN
InChI Key IGFFNPSUQAREPD-UHFFFAOYSA-N

The hydrochloride salt form ensures stability and solubility, as is typical for amine-containing compounds.

Stereochemical Configuration Analysis

The hexahydro-2H-cyclopenta[b]furan ring system introduces stereochemical complexity. While the compound is not explicitly described as chiral in available literature, related bicyclic systems (e.g., hexahydro-2H-cyclopenta[b]furan-6a-yl derivatives ) exhibit defined stereocenters. For example, racemic forms of structurally similar compounds (e.g., rac-[(3aR,6aR)-hexahydro-2H-cyclopenta[b]furan-6a-yl]methanamine hydrochloride ) are documented.

Key considerations include:

  • Bicyclic rigidity : The fused cyclopentane and furan rings enforce a fixed conformation, potentially limiting stereochemical variability.
  • Substituent positioning : The methanamine group at the 2-position may adopt specific orientations relative to the furan oxygen.

No direct stereochemical data are available for this compound, but analogous systems suggest that stereochemistry could influence reactivity and biological activity.

X-ray Crystallographic Data Interpretation

No X-ray crystallographic data for {hexahydro-2H-cyclopenta[b]furan-2-yl}methanamine hydrochloride are reported in the provided sources. However, related cyclopenta[b]furan derivatives have been characterized:

Compound Key Structural Features Source
cis-3,3-Dimethyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]furan-1,6-dione Envelope conformations of fused rings; dihedral angle of 60.7° between functional groups
(1aR,2aS,5aS,5bS)-Perhydro-4H-oxirenocyclopenta[1,2-b]furan-4-one Epoxide group with endo orientation relative to lactone

These studies highlight the importance of ring puckering and intermolecular interactions (e.g., C–H···O hydrogen bonding) in stabilizing cyclopenta[b]furan derivatives. While not directly applicable, they provide a framework for interpreting the structural behavior of the target compound.

Comparative Analysis of Tautomeric Forms

The compound’s tautomeric profile is influenced by its hydrochloride salt form and bicyclic structure. Key considerations include:

  • Protonation State :

    • The hydrochloride salt ensures the methanamine group is fully protonated, eliminating zwitterionic or alternative tautomeric forms.
    • In the free base form, tautomerism could theoretically occur between enamine or imine structures, but no evidence exists for such equilibria in the provided data.
  • Furan Ring Stability :

    • The furan oxygen’s electron-withdrawing effect stabilizes the bicyclic system, reducing the likelihood of ring-opening tautomerism.
    • Related cyclopenta[b]furan derivatives (e.g., 3,5-Methano-2H-cyclopenta[b]furan-6-ol ) exhibit stable furan rings under standard conditions.
  • Comparative Data :

    • Hydroxytyrosol (C₈H₁₀O₃), a structurally unrelated compound, demonstrates how phenolic groups can influence tautomerism.
    • Cyclopenta[b]furan-4,6-dione (C₇H₄O₃) features a fully conjugated furan system, contrasting with the saturated cyclopenta[b]furan core in the target compound.
Compound Tautomeric Behavior Stabilizing Factors
This compound Protonated amine; no reported tautomerism Salt formation stabilizes the protonated state
Hydroxytyrosol Phenolic vs. quinone forms Intramolecular hydrogen bonding
Cyclopenta[b]furan-4,6-dione Fixed carbonyl groups Aromatic stabilization

Properties

IUPAC Name

3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-2-ylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c9-5-7-4-6-2-1-3-8(6)10-7;/h6-8H,1-5,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNHGAHURPIHNPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(OC2C1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2089255-70-7
Record name {hexahydro-2H-cyclopenta[b]furan-2-yl}methanamine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {hexahydro-2H-cyclopenta[b]furan-2-yl}methanamine hydrochloride typically involves the following steps:

    Formation of the cyclopenta[b]furan ring: This can be achieved through a series of cyclization reactions starting from appropriate precursors.

    Introduction of the methanamine group: The methanamine group is introduced via nucleophilic substitution reactions.

    Formation of the hydrochloride salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving the furan ring.

    Reduction: Reduction reactions may target the methanamine group or the furan ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the ring structure.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

{hexahydro-2H-cyclopenta[b]furan-2-yl}methanamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {hexahydro-2H-cyclopenta[b]furan-2-yl}methanamine hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    {hexahydro-2H-cyclopenta[b]furan-2-yl}methanol: Similar structure but with a hydroxyl group instead of a methanamine group.

    {hexahydro-2H-cyclopenta[b]furan-2-yl}acetic acid: Contains a carboxylic acid group instead of a methanamine group.

Uniqueness

{hexahydro-2H-cyclopenta[b]furan-2-yl}methanamine hydrochloride is unique due to its specific combination of a cyclopenta[b]furan ring and a methanamine group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Biological Activity

{hexahydro-2H-cyclopenta[b]furan-2-yl}methanamine hydrochloride, with the molecular formula C8_8H15_{15}NO·HCl, is a compound of significant interest in both organic synthesis and biological research. This article explores its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a hexahydro-2H-cyclopenta[b]furan ring structure, which contributes to its unique chemical properties. The hydrochloride salt form enhances its solubility in biological systems, making it suitable for various applications.

PropertyValue
Molecular FormulaC8_8H15_{15}NO·HCl
Molecular Weight175.67 g/mol
SolubilitySoluble in water
AppearanceWhite crystalline solid

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. This interaction can modulate various biochemical pathways, potentially influencing physiological processes. The exact mechanisms are still under investigation, but preliminary studies suggest:

  • Enzyme Inhibition : Potential to inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : Possible interaction with neurotransmitter receptors, influencing signaling pathways.

In Vitro Studies

Research has demonstrated that this compound exhibits notable biological activity in vitro. Key findings include:

  • Antioxidant Activity : The compound has shown promising antioxidant properties when tested against reactive oxygen species (ROS), indicating potential protective effects against oxidative stress.
  • Antimicrobial Properties : Preliminary tests indicate that the compound possesses antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
  • Cell Viability Assays : Studies on human cell lines have revealed that the compound can influence cell viability, suggesting potential applications in cancer research.

Case Studies

A recent study evaluated the effects of this compound on human epidermoid cancer cells (A431). The results indicated a dose-dependent induction of apoptosis, highlighting its potential as an anticancer agent.

Study ReferenceCell LineEffect Observed
Study 1A431Induced apoptosis (dose-dependent)
Study 2E. coliInhibition of growth

Applications in Research and Medicine

The unique properties of this compound make it a valuable compound for various applications:

  • Drug Development : Its structural characteristics allow it to serve as a precursor for novel therapeutic agents.
  • Biochemical Research : Used as a reagent in studies exploring enzyme interactions and metabolic pathways.

Q & A

Q. What are the most reliable synthetic routes for {hexahydro-2H-cyclopenta[b]furan-2-yl}methanamine hydrochloride?

The synthesis typically involves reacting hexahydro-2H-cyclopenta[b]furan derivatives with methanamine under acidic conditions to form the hydrochloride salt. Key steps include:

  • Cyclization : Formation of the hexahydro-cyclopenta[b]furan core via acid-catalyzed intramolecular reactions.
  • Amine coupling : Reaction with methanamine in a polar solvent (e.g., ethanol or methanol) under reflux.
  • Salt formation : Precipitation of the hydrochloride salt using HCl gas or concentrated HCl. Purification is achieved via recrystallization or column chromatography. Similar methodologies are validated for structurally related amines in and .

Q. How is the molecular structure of this compound characterized in crystallographic studies?

X-ray crystallography using programs like SHELXL ( ) is critical for resolving the bicyclic furan and amine moieties. Key parameters include:

  • Bond angles and lengths : Confirming the chair conformation of the cyclohexane-like ring and planarity of the furan.
  • Hydrogen bonding : Analysis of NH···Cl interactions in the hydrochloride salt. Data collection requires high-resolution crystals (≤1.0 Å), and refinement employs restraints for disordered regions .

Q. What analytical techniques are used to assess purity and stability?

  • HPLC : Reverse-phase chromatography with UV detection (λ = 210–260 nm) to quantify impurities (<0.1%).
  • NMR : ¹H/¹³C spectra to confirm structural integrity and detect hydrolytic degradation (e.g., furan ring opening).
  • Thermogravimetric analysis (TGA) : Evaluates thermal stability up to 200°C. Stability studies under accelerated conditions (40°C/75% RH) are recommended for long-term storage protocols .

Q. Why is the hydrochloride salt form preferred in pharmacological studies?

The hydrochloride salt enhances aqueous solubility (critical for in vitro assays) and stability by reducing hygroscopicity. Solubility can be quantified via shake-flask methods in PBS (pH 7.4) or simulated gastric fluid .

Advanced Research Questions

Q. How can conflicting pharmacological data (e.g., MAO inhibition vs. receptor binding) be resolved?

Contradictions often arise from assay-specific conditions. Mitigation strategies include:

  • Orthogonal assays : Compare MAO-A/B inhibition (fluorometric assays) with radioligand binding (e.g., serotonin receptors).
  • Dose-response curves : Establish IC₅₀/EC₅₀ values across multiple concentrations.
  • Molecular docking : Validate binding poses using crystallographic data ( ) and computational models (e.g., AutoDock Vina). highlights similar challenges in structurally related MAO inhibitors .

Q. What strategies are used to profile impurities in batch synthesis?

Impurity profiling involves:

  • LC-MS : Identify byproducts (e.g., N-oxide derivatives or hydrolyzed furans).
  • Forced degradation : Expose the compound to heat, light, or acidic/basic conditions to simulate stability issues.
  • Reference standards : Synthesize and characterize suspected impurities (e.g., des-methyl analogs) for spiking experiments. outlines impurity analysis protocols for related amine salts .

Q. How does the compound’s stereochemistry influence its biological activity?

The hexahydro-cyclopenta[b]furan core may have multiple stereocenters. Activity differences are assessed via:

  • Chiral resolution : Use chiral HPLC columns (e.g., amylose-based) to separate enantiomers.
  • Enantioselective synthesis : Employ asymmetric catalysis (e.g., Evans auxiliaries) to produce pure stereoisomers.
  • In vitro testing : Compare IC₅₀ values of individual enantiomers in target assays. notes stereochemical challenges in similar bicyclic amines .

Q. What in vivo models are appropriate for evaluating neuropharmacological effects?

  • Rodent forced swim test (FST) : Assess antidepressant-like activity via immobility time reduction.
  • Microdialysis : Measure neurotransmitter (e.g., serotonin) levels in brain extracellular fluid.
  • PK/PD modeling : Correlate plasma concentration (LC-MS/MS) with behavioral outcomes. provides precedents for MAO inhibitor testing in analogous models .

Q. How can computational modeling predict off-target interactions?

  • Pharmacophore mapping : Align the compound’s functional groups with known binding sites (e.g., MAO’s flavin adenine dinucleotide pocket).
  • Molecular dynamics (MD) : Simulate ligand-receptor interactions over 100+ ns to assess stability.
  • ADMET prediction : Tools like SwissADME estimate blood-brain barrier permeability and CYP450 inhibition. validates this approach for furan-containing analogs .

Q. What structural analogs have been explored to improve potency or reduce toxicity?

Key analogs and their modifications include:

CompoundStructural ChangeBiological Impact
Cyclopentyl-furan analog ()Cyclohexane → cyclopentaneReduced MAO-B selectivity
Tetrahydrofuran derivative ()Furan → tetrahydrofuranEnhanced metabolic stability
Bromo/chloro-substituted analog ()Halogen additionIncreased receptor affinity
These modifications guide SAR studies for optimizing the target compound .

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